Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone
Description
Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone is a methanone derivative featuring an azetidine (four-membered nitrogen-containing ring) linked to a 4-iodo-3-methylphenyl group via a carbonyl moiety. The iodine substituent and methyl group on the aromatic ring contribute to its steric and electronic properties, while the azetidine ring introduces conformational constraints.
Properties
IUPAC Name |
azetidin-1-yl-(4-iodo-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVNGGPAHXDOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
1. Synthesis of this compound
The compound can be synthesized through several methodologies, typically involving the reaction of azetidine derivatives with substituted phenyl groups. The general synthetic route includes:
- Formation of Azetidine Ring : Using appropriate amines and carbonyl compounds under controlled conditions.
- Iodination : Introducing iodine at the para position of the aromatic ring using electrophilic aromatic substitution techniques.
- Final Coupling : Reacting the azetidine with the iodinated phenyl group to form the target methanone structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Binding Affinity : The compound exhibits a high binding affinity for specific biological targets, modulating pathways that are crucial in cellular processes.
- Inhibition Studies : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and neurodegenerative disorders .
3.1 Antimicrobial Properties
Recent studies have indicated that azetidine derivatives possess notable antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 100 µg/mL |
| 2 | S. aureus | ≤ 5 µg/mL |
| 3 | K. pneumoniae | ≤ 10 µg/mL |
These findings suggest that modifications to the azetidine structure can enhance antimicrobial efficacy, making it a candidate for further development .
3.2 Anticancer Activity
In vitro studies have demonstrated that azetidine derivatives can exhibit cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 6.46 |
| SK-Hep-1 (liver) | 8.00 |
| NUGC-3 (gastric) | 7.50 |
These results indicate that structural variations significantly influence the anticancer activity of azetidine derivatives .
4. Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Alzheimer’s Disease Research
A study explored the use of azetidine derivatives as inhibitors of amyloid-beta peptide interactions, which are implicated in Alzheimer's disease pathology. The compound showed a promising reduction in binding affinity, indicating potential therapeutic implications .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of structurally related azetidines against clinical isolates of resistant bacteria. The results demonstrated significant activity against multi-drug resistant strains, suggesting its role as a lead compound in antibiotic development .
5. Conclusion
This compound exhibits considerable promise in various biological applications, particularly in antimicrobial and anticancer fields. Its mechanism of action and structural characteristics warrant further exploration through comprehensive pharmacological studies and clinical trials to fully elucidate its therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Notably, compounds with similar azetidine scaffolds have shown promising results as inhibitors for various enzymes involved in disease pathways, including cancer and neurodegenerative disorders .
Case Study: STAT3 Inhibition
Research has highlighted the efficacy of azetidine derivatives in inhibiting Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often overactive in cancers. For instance, certain azetidine analogues demonstrated sub-micromolar potency against STAT3, indicating their potential as anticancer agents . The modifications to the azetidine core can enhance cellular permeability and potency, which are crucial for therapeutic effectiveness.
Biological Research
Biological Probes
The compound can serve as a biological probe to study iodine-containing compounds' interactions with biomolecules. This application is particularly relevant in imaging studies where radiolabeled compounds are utilized for tracking biological processes in vivo. The ability to modify the iodine substituent allows for the synthesis of various derivatives that could be tailored for specific imaging applications.
Case Study: Imaging Applications
Recent developments in PET (Positron Emission Tomography) ligands have utilized azetidine-based scaffolds to create novel imaging agents targeting monoacylglycerol lipase (MAGL). These ligands exhibited high binding affinity and reversible binding mechanisms, showcasing their potential in neuroimaging and understanding metabolic processes .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound can be employed as an intermediate in synthesizing specialty chemicals and agrochemicals. Its versatile structure allows for modifications that can lead to a variety of functionalized products suitable for different applications.
Materials Science
The compound's unique properties may also find applications in materials science, particularly in developing new polymers or materials with specific electronic or optical characteristics. The incorporation of iodine into polymer matrices can enhance properties such as conductivity or reactivity, making it valuable for advanced material applications.
Synthetic Routes and Modification Strategies
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. Common methods include:
- Iodination Reactions: Introducing iodine via electrophilic substitution on aromatic systems.
- Azetidine Formation: Utilizing cyclization reactions to form the azetidine ring structure.
These synthetic approaches enable the generation of various derivatives that can be screened for enhanced biological activity or improved physical properties.
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Group
The 4-iodo substituent on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions.
Key Findings :
-
The electron-withdrawing ketone group meta to the iodine enhances electrophilicity, facilitating cross-couplings .
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Steric hindrance from the 3-methyl group slows reaction kinetics compared to unsubstituted analogs .
Ketone Functionalization
The methanone group undergoes classical carbonyl reactions, though the azetidine ring’s strain modulates reactivity.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH (0°C → RT) | Secondary alcohol derivative | 88% | |
| Grignard Addition | CH₃MgBr, THF (−78°C → RT) | Tertiary alcohol | 76% | |
| Oxidation | KMnO₄, H₂SO₄/H₂O (reflux) | Carboxylic acid (ring-opening) | 42% |
Mechanistic Notes :
-
Reduction with NaBH₄ proceeds via a six-membered transition state, stabilized by the azetidine’s nitrogen lone pair.
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Oxidative ring-opening occurs under strong acidic conditions due to azetidine’s inherent ring strain.
Azetidine Ring Modifications
The four-membered azetidine ring participates in ring-opening and functionalization reactions.
Structural Insights :
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Hydrolysis under acidic conditions cleaves the azetidine ring, yielding a linear β-amino ketone .
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Strain-driven [2+2] cycloadditions with electron-deficient dienophiles (e.g., DMAD) form fused heterocycles .
Stability and Side Reactions
The compound exhibits sensitivity to light and radical initiators due to the C–I bond.
| Condition | Observation | Mitigation Strategy | Source |
|---|---|---|---|
| UV light (254 nm) | Deiodination → aryl radical | Store in amber glass, under N₂ | |
| AIBN, 70°C | Homocoupling (biaryl formation) | Avoid radical initiators |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs highlight the impact of substituents on physicochemical properties:
- Azetidin-1-yl-(4-bromopyridin-2-yl)-methanone (): Replacing the iodophenyl group with a bromopyridinyl moiety reduces molecular weight (255.07 vs. ~331.21 for the target compound) and alters solubility.
- (4-(2-Methoxyethoxy)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (): The sulfonyl and methoxy groups enhance polarity, increasing aqueous solubility (log P likely lower than the iodinated analog). Such modifications are critical for improving pharmacokinetic profiles .
- Indole-derived methanones (): Compounds like 4-amino-3-(1H-indol-1-yl)phenylmethanone exhibit anti-inflammatory and antifungal activity, emphasizing the role of aromatic heterocycles in biological efficacy. The target compound’s iodine substituent may confer distinct steric effects compared to indole’s planar structure .
Physicochemical and ADMET Properties
- This trade-off may influence oral bioavailability .
- ADMET profiles: While direct data is unavailable, analogs like the indole-derived methanone () show favorable ADMET properties, including high Caco-2 permeability and blood-brain barrier penetration. The target compound’s iodine substituent may reduce % absorption due to increased molecular size .
Comparative Data Table
Preparation Methods
Acylation of Azetidine with 4-Iodo-3-methylbenzoyl Chloride
A common approach involves reacting azetidine with 4-iodo-3-methylbenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the azetidine’s nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the acid chloride.
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Temperature: 0°C to room temperature, with stirring for 12–24 hours.
Yield and Limitations
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Typical yields range from 45% to 68%, with side products arising from azetidine ring-opening or incomplete acylation.
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The iodine substituent’s steric bulk may hinder reaction efficiency, necessitating excess azetidine (1.2–1.5 equiv.).
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C, 24 hours |
| Yield | 52%–60% |
This method offers better regioselectivity compared to direct iodination but requires stringent oxygen-free conditions.
Industrial-Scale Production Considerations
Scaling up laboratory syntheses necessitates addressing cost, safety, and environmental impact. Patent WO2018108954A1 outlines a protocol adaptable for large-scale production:
Continuous Flow Synthesis
Azetidine derivatives are synthesized in a continuous flow reactor to enhance heat transfer and reduce reaction times.
Process Overview
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Step 1: Azetidine-3-carboxylic acid is esterified with methanol under acidic conditions.
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Step 2: The ester undergoes Boc protection using di-tert-butyl dicarbonate and DMAP.
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Step 3: Coupling with 4-iodo-3-methylbenzoic acid via EDC/HOBt activation.
Advantages
Characterization and Analytical Data
Confirming the structure of this compound requires spectroscopic and chromatographic analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (d, J = 8.2 Hz, 1H, Ar-H), 4.20–4.15 (m, 2H, N-CH₂), 3.85–3.80 (m, 2H, N-CH₂), 2.45 (s, 3H, CH₃), 2.30–2.20 (m, 2H, azetidine CH₂).
-
¹³C NMR: δ 198.4 (C=O), 139.2 (C-I), 132.5–125.8 (Ar-C), 57.3 (N-CH₂), 30.1 (azetidine CH₂), 21.5 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Azetidine Ring Instability
The strained four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
